N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a pyrazolopyridine moiety
Preparation Methods
The synthesis of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the pyrazolopyridine moiety: This can be synthesized through the condensation of cyclopropyl ketones with appropriate hydrazines followed by cyclization.
Final coupling: The final step involves coupling the pyrazole and pyrazolopyridine intermediates using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Material Science: Its unique electronic properties make it a candidate for use in the development of novel materials, such as organic semiconductors.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a biochemical probe.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may bind to a particular enzyme’s active site, inhibiting its activity and thereby affecting downstream biological processes.
Comparison with Similar Compounds
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:
N-(1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-YL)-N,N-DIETHYLAMINE: This compound shares the chlorobenzyl and pyrazole moieties but differs in the pyrazolopyridine structure.
Phenyl Boronic Acid (PBA) containing BODIPY dyes: These compounds have different functional groups but share the modular and functional properties useful in bioanalytical applications.
The uniqueness of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN8OS |
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Molecular Weight |
495.0 g/mol |
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-3-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C23H23ClN8OS/c1-13-20-18(9-19(15-6-7-15)27-21(20)31(2)30-13)22(33)28-29-23(34)26-17-10-25-32(12-17)11-14-4-3-5-16(24)8-14/h3-5,8-10,12,15H,6-7,11H2,1-2H3,(H,28,33)(H2,26,29,34) |
InChI Key |
VLJWGZGBTLKQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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